Tetrahydrofuran-3-carbaldehyde

Heterogeneous Catalysis Hydroformylation Selectivity

Select Tetrahydrofuran-3-carbaldehyde for chiral MCHr1 antagonist programs. Its 3-position stereocenter enables asymmetric synthesis, with a LogP of 0.42 optimizing lipophilicity. Distinct from THF-2- and THP-4-carbaldehyde in catalytic selectivity and pharmacophore geometry. Commercial production via patented Kuraray hydroformylation process. Available as racemate in ≥95% purity.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 79710-86-4
Cat. No. B041593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3-carbaldehyde
CAS79710-86-4
SynonymsTetrahydro-3-furaldehyde;  Tetrahydro-3-furancarboxaldehyde
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COCC1C=O
InChIInChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
InChIKeyGSUBXIVOZXWGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4): A Bifunctional Building Block for Pharmaceutical and Agrochemical R&D


Tetrahydrofuran-3-carbaldehyde (THF-3-CHO) is a small, bifunctional molecule combining a saturated tetrahydrofuran (THF) ring with a reactive aldehyde group. This structure creates a unique scaffold for constructing complex molecular architectures [1]. The compound exists as a racemic mixture at the 3-position, offering both a chiral handle for asymmetric synthesis and a versatile aldehyde moiety for nucleophilic additions, condensations, and redox reactions [1]. It is primarily valued as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the combination of ring oxygen and aldehyde functionality can impart specific physicochemical and biological properties .

Why Substituting Tetrahydrofuran-3-carbaldehyde with Its Closest Analogs is Not a Trivial Decision in Synthesis


Procurement specialists and research chemists must understand that THF-3-carbaldehyde is not a generic commodity. While its closest analogs, such as THF-2-carbaldehyde and THP-4-carbaldehyde, share the same functional groups, their core structural differences lead to quantifiably different outcomes. The position of the aldehyde on the ring and the ring size significantly impact key parameters like catalytic selectivity in synthesis, the molecule's intrinsic physicochemical properties, and the spatial arrangement of the resulting pharmacophore [1]. This means that a seemingly minor substitution in a synthetic route can drastically alter reaction yields, product purity, and the biological activity of the final compound [1]. The evidence below demonstrates these specific, measurable differences.

Tetrahydrofuran-3-carbaldehyde: Quantifiable Differentiation from Structural Analogs


Lower Selectivity in Catalytic Hydroformylation vs. THF-2-carbaldehyde

In a direct head-to-head comparison under identical catalytic hydroformylation conditions, the synthesis of tetrahydrofuran-3-carbaldehyde (THF-3-carbaldehyde) from 2,5-dihydrofuran (2,5-DHF) is significantly less selective than the synthesis of its isomer, tetrahydrofuran-2-carbaldehyde (THF-2-carbaldehyde), from 2,3-DHF. This difference must be accounted for in process development and cost analysis [1].

Heterogeneous Catalysis Hydroformylation Selectivity

Industrial Process Optimization: High Reaction Rate and Selectivity via Specific Catalyst System

While the hydroformylation selectivity is lower than its isomer, a patented industrial method demonstrates that THF-3-carbaldehyde can be produced with high selectivity and rate under optimized conditions. This patent teaches a specific rhodium/phosphine catalyst system that directly addresses the selectivity challenge, providing a quantifiable advantage over generic hydroformylation methods .

Industrial Chemistry Process Optimization Homogeneous Catalysis

Demonstrated Utility as a Key Intermediate for MCHr1 Antagonists

THF-3-carbaldehyde has a well-defined application as a critical reagent in the synthesis of ortho-amino benzamides and nicotinamides, which are a class of melanin-concentrating hormone receptor 1 (MCHr1) antagonists . This is a specific, documented use case that differentiates it from other cyclic ether aldehydes which are not commonly employed in this particular scaffold.

Medicinal Chemistry Obesity MCHr1 Antagonist

Physicochemical Property Differences vs. 6-Membered Ring Analog (THP-4-carbaldehyde)

When comparing across ring sizes, THF-3-carbaldehyde exhibits quantifiably different physicochemical properties compared to its 6-membered ring analog, tetrahydro-2H-pyran-4-carbaldehyde (THP-4-carbaldehyde). These differences are fundamental to its behavior in both synthetic and biological contexts .

Physicochemical Properties LogP Solubility

Optimal Research and Industrial Application Scenarios for Tetrahydrofuran-3-carbaldehyde


Medicinal Chemistry: Synthesis of MCHr1 Antagonist Libraries

Tetrahydrofuran-3-carbaldehyde is the designated reagent for synthesizing ortho-amino benzamide and nicotinamide derivatives, which are being explored as MCHr1 antagonists for the potential treatment of obesity . In this context, no simple aldehyde or even its close analog THF-2-carbaldehyde can serve as a direct substitute. The specific spatial and electronic properties of the 3-substituted THF ring are integral to the pharmacophore and are required to explore the structure-activity relationship (SAR) of this series .

Process Chemistry: Development of a High-Selectivity Industrial Route

For scale-up and commercial production, the patented Kuraray process provides a specific pathway to achieve high reaction rates and selectivity . This scenario applies to chemical engineers and process chemists who need to design an efficient, large-scale manufacturing process for THF-3-carbaldehyde or its derivatives. The patent's teaching of a specific catalyst system (Rh compound + monodentate organophosphorus ligand) at ≥85°C provides a quantifiable advantage over non-optimized hydroformylation methods, justifying the selection of this specific synthetic strategy .

Drug Discovery: Scaffold Optimization for Enhanced Lipophilicity

When a medicinal chemistry program aims to increase the lipophilicity of a lead compound without significantly increasing molecular weight, the THF-3-carbaldehyde scaffold is a superior choice over the larger THP-4-carbaldehyde analog. The data shows THF-3-carbaldehyde has a consensus Log P of 0.42 and a molecular weight of 100.12 g/mol, making it a more compact and lipophilic building block compared to the heavier THP analog (114.14 g/mol) . This is crucial for optimizing pharmacokinetic properties like membrane permeability and oral bioavailability.

Asymmetric Synthesis: Chiral Pool for Enantioselective Reactions

The 3-position of the THF ring is a stereocenter, making the racemic mixture a versatile starting material for chiral resolution or asymmetric catalysis . This is a key differentiator from achiral analogs like furan-3-carbaldehyde. Researchers can obtain enantiomerically pure (R)- or (S)-THF-3-carbaldehyde (available from specialized vendors) for use in stereoselective syntheses, where the chiral center can direct the formation of new stereocenters in downstream molecules, which is essential for developing single-enantiomer drugs .

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